3-chloro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a benzothiophene core, a thienylcarbonyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene and benzene derivatives.
Introduction of Chloro Group: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Thienylcarbonyl Group: The thienylcarbonyl group is introduced through acylation reactions using thienylcarbonyl chloride.
Formation of Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovative applications.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide
- 3-chloro-N’-(2-furylcarbonyl)-1-benzothiophene-2-carbohydrazide
- 3-chloro-N’-(2-pyridylcarbonyl)-1-benzothiophene-2-carbohydrazide
Uniqueness
Compared to similar compounds, 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide stands out due to the specific combination of its functional groups. The presence of both the thienylcarbonyl and carbohydrazide moieties in conjunction with the benzothiophene core provides unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9ClN2O2S2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-chloro-N'-(thiophene-2-carbonyl)-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-11-8-4-1-2-5-9(8)21-12(11)14(19)17-16-13(18)10-6-3-7-20-10/h1-7H,(H,16,18)(H,17,19) |
InChI Key |
LGBPGMPZFKYLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
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